4-Fluorobenzonitrile

Catalog No.
S748969
CAS No.
1194-02-1
M.F
C7H4FN
M. Wt
121.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorobenzonitrile

CAS Number

1194-02-1

Product Name

4-Fluorobenzonitrile

IUPAC Name

4-fluorobenzonitrile

Molecular Formula

C7H4FN

Molecular Weight

121.11 g/mol

InChI

InChI=1S/C7H4FN/c8-7-3-1-6(5-9)2-4-7/h1-4H

InChI Key

AEKVBBNGWBBYLL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)F

Synonyms

p-Fluorobenzonitrile; 1-Cyano-4-fluorobenzene; 4-Cyanofluorobenzene; 4-Fluorobenzonitrile; 4-Fluorocyanobenzene; NSC 88330; Para-fluorobenzonitrile; p-Cyanofluorobenzene; p-Fluorobenzonitrile; p-Fluorophenyl Cyanide;

Canonical SMILES

C1=CC(=CC=C1C#N)F

Chemical intermediate:

4-Fluorobenzonitrile is a versatile building block for the synthesis of various organic compounds. Its unique combination of a fluorinated aromatic ring and a nitrile group allows it to participate in diverse chemical reactions. Researchers use it to synthesize a wide range of molecules, including pharmaceuticals, agrochemicals, and materials science applications [].

Solvent:

Due to its specific properties, 4-fluorobenzonitrile can be used as a solvent in some scientific research applications. It has good solvating properties for various non-polar and polar compounds, making it useful for dissolving samples for analysis or purification [].

Catalyst and ligand:

4-fluorobenzonitrile can act as a ligand or catalyst in certain chemical reactions. Its ability to coordinate with metal ions makes it valuable in research related to homogeneous catalysis, where catalysts participate in the reaction without being consumed [, ].

4-Fluorobenzonitrile is an aromatic compound characterized by the presence of a fluorine atom at the para position relative to the nitrile group on a benzene ring. Its molecular formula is C₇H₄FN, with a molecular weight of 121.1118 g/mol. The compound is also known by various names such as p-fluorobenzonitrile and p-cyanofluorobenzene. Its structure can be represented as follows:

  • Chemical Structure:
    • InChI: InChI=1S/C7H4FN/c8-7-3-1-6(5-9)2-4-7/h1-4H
    • CAS Registry Number: 1194-02-1

This compound exhibits a variety of chemical properties due to the electronegative fluorine atom, which influences both its reactivity and interactions with other substances .

  • Metal-Mediated Coupling: It can undergo metal-mediated coupling reactions, leading to the formation of complex structures such as eight-membered thorium(IV) tetraazamacrocycles .
  • Condensation Reactions: The compound is also involved in condensation reactions, which are essential for synthesizing various organic compounds .
  • Electrophilic Substitution: Due to the presence of the nitrile group, 4-fluorobenzonitrile can act as an electrophile in substitution reactions, particularly in aromatic chemistry.

Several methods exist for synthesizing 4-fluorobenzonitrile:

  • Nitration of Fluorobenzene: This process involves the nitration of fluorobenzene followed by reduction.
  • Direct Fluorination: The compound can also be synthesized through direct fluorination of benzonitrile using fluorinating agents.
  • Reactions with Fluoroalkylation Agents: Another method involves reacting benzonitrile with fluoroalkylation agents under specific conditions to introduce the fluorine atom at the para position.

These methods allow for varying degrees of control over yield and purity, depending on reaction conditions .

4-Fluorobenzonitrile serves multiple purposes across various industries:

  • Chemical Intermediate: It is commonly used as a precursor in the synthesis of pharmaceuticals and agrochemicals.
  • Solvent: The compound acts as a solvent in perfumes and certain chemical processes.
  • Stabilizer: It is utilized as a stabilizer for chlorinated solvents.
  • Analytical Chemistry: It is also employed in high-performance liquid chromatography (HPLC) for analytical purposes .

Several compounds exhibit structural similarities to 4-fluorobenzonitrile. Here are some notable examples:

Compound NameMolecular FormulaKey Differences
BenzonitrileC₇H₅NLacks fluorine; serves as a baseline comparison.
2-FluorobenzonitrileC₇H₄FNFluorine at ortho position; different reactivity.
3-FluorobenzonitrileC₇H₄FNFluorine at meta position; alters electronic effects.
4-ChlorobenzonitrileC₇H₄ClNChlorine instead of fluorine; different properties.

Uniqueness of 4-Fluorobenzonitrile

The unique positioning of the fluorine atom at the para position relative to the nitrile group imparts distinct electronic characteristics that influence its reactivity and biological interactions compared to its structural analogs. This specificity makes it valuable in synthetic organic chemistry and materials science.

XLogP3

2.1

Boiling Point

188.8 °C

Melting Point

34.8 °C

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (10.91%): Flammable solid [Danger Flammable solids];
H302 (96.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (96.36%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (14.55%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (14.55%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (89.09%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (12.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

1194-02-1

Wikipedia

4-fluorobenzonitrile

General Manufacturing Information

Benzonitrile, 4-fluoro-: ACTIVE

Dates

Modify: 2023-08-15

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